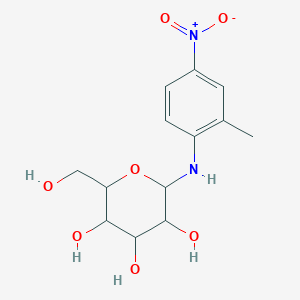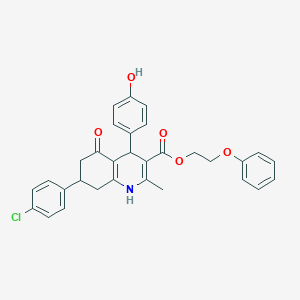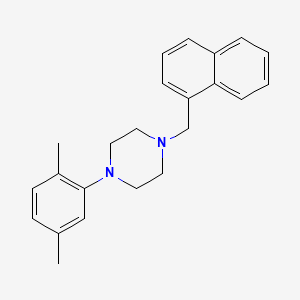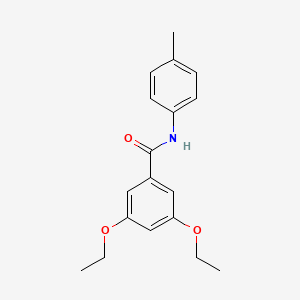
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-beta-D-galactopyranosylamine, commonly known as MNG, is a synthetic compound that is widely used in scientific research. It is a derivative of the naturally occurring sugar, galactose, and is often used as a probe to study the role of carbohydrates in various biological processes.
Mechanism of Action
MNG acts as a competitive inhibitor of carbohydrate-binding proteins, such as lectins, by mimicking the natural ligand of the protein. It binds to the carbohydrate recognition domain of the protein, preventing it from interacting with its natural ligand. This allows researchers to study the specificity and affinity of the protein for different carbohydrates.
Biochemical and Physiological Effects:
MNG has been shown to have no significant biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNG is its high specificity for carbohydrate-binding proteins. This allows researchers to study the role of carbohydrates in various biological processes with a high degree of accuracy. However, MNG has some limitations as well. It is a synthetic compound and may not accurately mimic the natural ligand of the protein being studied. Additionally, MNG may not be suitable for studying carbohydrates that are highly branched or have complex structures.
Future Directions
There are several future directions for the use of MNG in scientific research. One area of interest is the development of new glycoconjugates that can be used to study the interactions between carbohydrates and proteins in greater detail. Another area of interest is the use of MNG in the development of new therapies for diseases such as cancer, where aberrant glycosylation patterns are often observed. Overall, MNG is a valuable tool for studying the role of carbohydrates in various biological processes and has the potential to lead to new discoveries in the field of glycobiology.
Synthesis Methods
The synthesis of MNG involves the reaction of 2,4-dinitrophenylhydrazine with galactose, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
MNG has been extensively used as a tool to study carbohydrate-protein interactions. It is often conjugated to proteins or peptides to create glycoconjugates, which can then be used to probe the specificity and affinity of carbohydrate-binding proteins such as lectins. MNG has also been used to study the glycosylation patterns of proteins and to investigate the role of carbohydrates in cell signaling and adhesion.
properties
IUPAC Name |
2-(hydroxymethyl)-6-(2-methyl-4-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-4-7(15(20)21)2-3-8(6)14-13-12(19)11(18)10(17)9(5-16)22-13/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFNBBQRHGUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)

![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5220938.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-(2-ethylphenyl)benzamide](/img/structure/B5220946.png)
![N-(4-fluorobenzyl)-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5220953.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5220957.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)


![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)
